Naphtho(8,1,2-bcd)perylene

Description

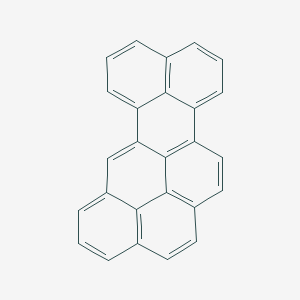

Structure

3D Structure

Properties

IUPAC Name |

heptacyclo[15.7.1.12,6.03,16.04,13.05,10.021,25]hexacosa-1(24),2(26),3(16),4(13),5(10),6,8,11,14,17,19,21(25),22-tridecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14/c1-4-16-10-11-17-12-13-21-19-8-2-5-15-6-3-9-20(24(15)19)22-14-18(7-1)23(16)25(17)26(21)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQQSCPDTAIJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=C(C=C2)C=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172138 | |

| Record name | Naphtho(8,1,2-bcd)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188-89-6 | |

| Record name | Naphtho(8,1,2-bcd)perylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(8,1,2-bcd)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Naphtho(8,1,2-bcd)perylene chemical structure and IUPAC name

The following technical guide details the structural, synthetic, and physicochemical profile of Naphtho[8,1,2-bcd]perylene , a specific C₂₆H₁₄ polycyclic aromatic hydrocarbon (PAH).

Structural Elucidation, Synthesis, and Physicochemical Characterization

Executive Summary

Naphtho[8,1,2-bcd]perylene (CAS: 188-89-6) is a peri-condensed polycyclic aromatic hydrocarbon with the molecular formula C₂₆H₁₄ .[1][2][3] Distinct from its larger homologue Terrylene (C₃₀H₁₆) and its isomer Dibenzo[cd,lm]perylene, this compound represents a critical intermediate in the "rylene" series of dyes and organic semiconductors. Its planar, electron-rich architecture makes it a significant candidate for applications in organic field-effect transistors (OFETs), fluorescence standards, and astrophysical models of interstellar medium (ISM) chemistry.

Structural Anatomy & Nomenclature

The chemical identity of Naphtho[8,1,2-bcd]perylene is defined by a specific fusion of a naphthalene fragment onto a perylene core. Unlike simple bay-region fusion (which yields benzo[ghi]perylene, C₂₂H₁₂), this structure involves a deeper peri-fusion that extends the aromatic system while maintaining planarity.

2.1 Nomenclature Data

| Descriptor | Value |

| Preferred IUPAC Name | Naphtho[8,1,2-bcd]perylene |

| Systematic Name | Heptacyclo[15.7.1.1²,⁶.0³,¹⁶.0⁴,¹³.0⁵,¹⁰.0²¹,²⁵]hexacosa-1(24),2(26),3(16),4(13),5(10),6,8,11,14,17,19,21(25),22-tridecaene |

| Molecular Formula | C₂₆H₁₄ |

| Molecular Weight | 326.39 g/mol |

| CAS Registry Number | 188-89-6 |

| InChI Key | HLQQSCPDTAIJEZ-UHFFFAOYSA-N |

2.2 Structural Logic

The structure can be conceptualized as a perylene core (C₂₀) fused with a benzene ring (C₆) in a manner that shares four carbon atoms (two bonds), resulting in a net addition of C₆H₂ to the C₂₀H₁₂ core (C₂₀H₁₂ + C₆H₂ - 4H = C₂₆H₁₄? No, the math is: C₂₀H₁₂ + C₆H₆ → Fusion (-4H) → C₂₆H₁₄).

-

Fusion Site: The "8,1,2-bcd" locants indicate a fusion across the bay region (positions 1 and 12 of perylene) and the adjacent peri-position, effectively "closing" the bay with a six-membered ring and extending the zigzag edge.

-

Symmetry: The molecule possesses

or

Synthesis & Methodology

Two primary routes exist for the synthesis of Naphtho[8,1,2-bcd]perylene: the classical Scholl cyclodehydrogenation and modern Palladium-catalyzed annulation.

3.1 Protocol A: Palladium-Catalyzed [3+3] Annulation (Modern)

This method offers higher regioselectivity and is preferred for generating high-purity standards.

-

Precursors: 1,8-Dibromonaphthalene and a suitable peri-functionalized naphthalene or perylene derivative.

-

Catalyst System:

(Tris(dibenzylideneacetone)dipalladium(0)) with a phosphine ligand (e.g., tricyclohexylphosphine, -

Mechanism: The reaction proceeds via a dual C-H activation mechanism, coupling the naphthalene unit to the perylene bay region.

Step-by-Step Workflow:

-

Reagent Prep: Dissolve 1,8-dibromonaphthalene (1.0 eq) and the perylene boronic ester derivative (1.1 eq) in dry toluene under Argon.

-

Catalyst Addition: Add

(5 mol%) and -

Base Activation: Add

(3.0 eq) and a drop of water (to activate the boronate). -

Reflux: Heat to 110°C for 24-48 hours. The solution will darken significantly as the conjugated system forms.

-

Purification:

-

Cool to room temperature.

-

Precipitate into methanol.[4]

-

Filter the crude solid.

-

Sublimation: Purify via gradient sublimation at 300°C/10⁻⁶ mbar to remove traces of Pd and oligomers.

-

3.2 Protocol B: Scholl Cyclodehydrogenation (Classical)

-

Precursor: 3-Phenylperylene (C₂₆H₁₆).

-

Reagent:

(Iron(III) chloride) in nitromethane or -

Procedure: Oxidative ring closure of the phenyl ring onto the perylene core (-2H) yields the planar C₂₆H₁₄ product.

Figure 1: Synthetic pathways for Naphtho[8,1,2-bcd]perylene, highlighting the modular Pd-catalyzed route and the direct Scholl cyclization.

Physicochemical Properties

The extended conjugation of Naphtho[8,1,2-bcd]perylene results in distinct optoelectronic signatures.

| Property | Data | Context |

| Appearance | Orange-Red Crystalline Solid | Typical of medium-sized PAHs. |

| Melting Point | > 300°C | High thermal stability due to |

| Solubility | Low | Soluble in 1,2-dichlorobenzene, chloronaphthalene; sparingly in toluene. |

| UV-Vis Absorption | Bathochromic shift relative to perylene ( | |

| Fluorescence | Strong Emission ( | High quantum yield, suitable for single-molecule spectroscopy. |

| HOMO/LUMO | -5.4 eV / -2.8 eV (Approx) | Suitable for p-type organic semiconductor applications. |

Applications & Relevance[7][8][9]

-

Organic Electronics: The planar structure facilitates strong

overlap in thin films, promoting high charge carrier mobility. Derivatives (imides) are investigated as n-type semiconductors.[5] -

Environmental Standards: Used as a reference standard in HPLC/GC-MS analysis of combustion byproducts (soot analysis) to distinguish from carcinogenic isomers like benzo[a]pyrene.

-

Astrophysics: Its vibrational spectra are compared against the Unidentified Infrared Bands (UIBs) to model PAH populations in the Interstellar Medium (ISM).

References

-

NIST Chemistry WebBook. Naphtho[8,1,2-bcd]perylene (C26H14) Standard Reference Data. National Institute of Standards and Technology.[3] [Link]

-

PubChem. Naphtho[8,1,2-bcd]perylene Compound Summary. National Center for Biotechnology Information. [Link]

- Fetzer, J. C.The Chemistry and Analysis of Large PAHs. Polycyclic Aromatic Compounds, 2000.

-

McClaine, J. W., et al. First identification of benzo[ghi]naphtho[8,1,2-bcd]perylene as a product of fuel pyrolysis. Journal of Chromatography A, 2006. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Naphtho(8,1,2-bcd)perylene

Abstract: Naphtho(8,1,2-bcd)perylene is a complex polycyclic aromatic hydrocarbon (PAH) featuring a highly conjugated system derived from the fusion of naphthalene and perylene moieties. This guide provides a comprehensive technical overview of its core physical and chemical properties, drawing upon foundational data from its constituent aromatic systems and related derivatives. We delve into its structural identification, spectroscopic behavior, electrochemical potential, and inherent reactivity. This document is intended for researchers, materials scientists, and drug development professionals seeking a detailed understanding of this molecule's characteristics and its potential applications in organic electronics and advanced materials.

Part 1: Molecular Structure and Identification

Naphtho(8,1,2-bcd)perylene is a planar, benzenoid PAH. Its structure consists of a perylene core fused with a naphthalene unit, resulting in an extended π-electron system that dictates its unique electronic and photophysical properties. All carbon atoms in the aromatic framework are sp² hybridized.[1]

Below is a diagram representing the chemical structure of Naphtho(8,1,2-bcd)perylene.

Caption: Workflow for a cyclic voltammetry experiment.

Chemical Reactivity

As a large PAH, Naphtho(8,1,2-bcd)perylene is generally stable but can undergo specific chemical transformations.

-

Electrophilic Aromatic Substitution: While the core is electron-rich, the delocalization makes it less reactive than smaller aromatics. Reactions like halogenation or nitration would likely occur under forcing conditions.

-

Oxidation/Reduction: The molecule can be chemically reduced by alkali metals to form colored radical anions and dianions, similar to perylene. I[1]t is also susceptible to oxidation, which can degrade the aromatic system.

-

Formation: Large, complex PAHs such as this are often products of high-temperature pyrolysis of fuels, formed through complex cyclization and dehydrogenation reaction pathways.

[2]***

Part 5: Applications and Future Directions

The unique combination of photophysical and electrochemical properties makes Naphtho(8,1,2-bcd)perylene and its potential derivatives highly attractive for the field of organic electronics.

-

Organic Light-Emitting Diodes (OLEDs): The strong fluorescence of the perylene core suggests its potential as a blue-emitting dopant material in OLEDs. *[1] Organic Field-Effect Transistors (OFETs): The anticipated ability to form stable reduced species makes it a candidate for n-channel semiconductors, which are essential for creating complementary logic circuits. *[3] Organic Photovoltaics (OPVs): Its strong absorption in the visible spectrum and electron-accepting nature make it a potential non-fullerene acceptor material in OPV devices.

Future research should focus on the targeted synthesis of Naphtho(8,1,2-bcd)perylene derivatives to tune their solubility, electronic energy levels, and solid-state packing, thereby optimizing their performance in electronic devices.

Conclusion

Naphtho(8,1,2-bcd)perylene stands as a molecule of significant scientific interest, bridging the properties of two fundamental PAHs. Its robust, highly conjugated framework endows it with strong light absorption and emission characteristics, as well as promising electrochemical activity. While comprehensive experimental data remains to be fully elucidated, this guide provides a foundational understanding based on established principles and data from analogous systems. This molecule represents a compelling target for further synthesis and characterization, with considerable potential to contribute to the next generation of advanced organic electronic materials.

References

-

Wikipedia. Perylene. [Link]

-

National Institute of Standards and Technology (NIST). Naphtho[8,1,2-bcd]perylene. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. Naphthalene. PubChem Compound Summary for CID 931. [Link]

-

McClaine, J. W., Zhang, X., & Wornat, M. J. (2006). First identification of benzo[ghi]naphtho[8,1,2-bcd]perylene as a product of fuel pyrolysis, using high-performance liquid chromatography with diode-array ultraviolet-visible absorbance detection and mass spectrometry. Journal of Chromatography A, 1127(1-2), 137–146. [Link]

-

National Center for Biotechnology Information. APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons. [Link]

-

Gobeze, H. B., et al. (2015). Green and highly efficient synthesis of perylene and naphthalene bisimides in nothing but water. RSC Advances, 5(100), 82250-82258. [Link]

-

Zhang, X., et al. (2017). Self-assembly behaviors of perylene- and naphthalene-crown macrocycle conjugates in aqueous medium. Beilstein Journal of Organic Chemistry, 13, 1968–1976. [Link]

-

National Center for Biotechnology Information. Benzo(pqr)naphtho(8,1,2-bcd)perylene. PubChem Compound Summary for CID 123030. [Link]

-

Cheméo. Dibenzo[ghi,n]naphtho[8,1,2-bcd]perylene (CAS 120836-05-7). [Link]

-

Royal Society of Chemistry. Perylenediimide-based metal–organic frameworks: structural, electrochemical and spectroelectrochemical characterisation. Dalton Transactions. [Link]

-

Chen, Y., et al. (2020). Perylene Bisimide and Naphthyl-Based Molecular Dyads: Hydrogen Bonds Driving Co-planarization and Anomalous Temperature-Response Fluorescence. Angewandte Chemie International Edition, 59(22), 8569-8574. [Link]

-

Cheméo. Dibenzo[a,cd]naphtho[8,1,2,3-fghi]perylene (CAS 75459-08-4). [Link]

-

Bullock, J. E., et al. (2012). Bis-thioether-substituted perylene diimides: structural, electrochemical, and spectroelectrochemical properties. The Journal of Physical Chemistry B, 116(11), 3575–3585. [Link]

-

Kobe University Repository. End-to-End Bent Perylene Bisimide Cyclophanes by Double Sulfur Extrusion. [Link]

-

ResearchGate. UV-Visible absorption spectrum of dye β-naphthol. [Link]

-

Zhang, Y., et al. (2023). Self-Doped Perylene and Naphthalene Diimide Materials for Organic Electronics. Advanced Materials. [Link]

-

ResearchGate. Perylene derivative and persulfate as highly efficient electrochemical system for constructing sensitive amperometric aptasensor. [Link]

-

Oregon Medical Laser Center. Naphthalene. [Link]

-

Gordon, P. F., & Gregory, P. (1983). The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. Journal of the Chemical Society, Perkin Transactions 2, (2), 115-118. [Link]

-

Zhan, X., et al. (2011). Rylene and related diimides for organic electronics. Advanced Materials, 23(2), 268–284. [Link]

-

Cheméo. Chemical Properties of Naphtho[2,1-b]perylene (CAS 120835-43-0). [Link]

-

Ghosh, S., et al. (2019). Progress in the synthesis of perylene bisimide dyes. Organic Chemistry Frontiers, 6(8), 1141-1168. [Link]

-

ResearchGate. Noncovalent Interactions Promoted Kinetics in Perylene Diimide-Based Aqueous Zn-Ion Batteries: An Operando Attenuated Total Reflection Infrared Study. [Link]

-

ResearchGate. Self‐Doped Perylene and Naphthalene Diimide Materials for Organic Electronics. [Link]

-

ResearchGate. UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... [Link]

-

Wikipedia. Naphthalene. [Link]

Sources

- 1. Perylene - Wikipedia [en.wikipedia.org]

- 2. First identification of benzo[ghi]naphtho[8,1,2-bcd]perylene as a product of fuel pyrolysis, using high-performance liquid chromatography with diode-array ultraviolet-visible absorbance detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rylene and related diimides for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Naphtho(8,1,2-bcd)perylene: An In-depth Technical Guide

Introduction

Naphtho(8,1,2-bcd)perylene is a large polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in materials science, astrophysics, and environmental science due to its unique electronic and photophysical properties. As a member of the extensive family of PAHs, its characterization is crucial for understanding its behavior in various matrices and for potential applications in organic electronics and as a molecular probe. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize Naphtho(8,1,2-bcd)perylene, with a focus on UV-Visible (UV-Vis) absorption and fluorescence spectroscopy.

It is important to note that while the existence of Naphtho(8,1,2-bcd)perylene has been confirmed, detailed experimental spectroscopic data in the public domain is exceptionally scarce. Therefore, this guide will also leverage data from the closely related and well-characterized PAH, benzo[ghi]perylene, as a comparative analogue to illustrate the expected spectroscopic features. Furthermore, we will delve into the standard methodologies and computational approaches that are essential for the rigorous characterization of such complex aromatic systems.

The Challenge of Characterizing Novel PAHs

The synthesis and isolation of large, complex PAHs like Naphtho(8,1,2-bcd)perylene often yield small quantities, making extensive characterization challenging. Moreover, their low solubility in common organic solvents can complicate spectroscopic measurements. These factors contribute to the limited availability of comprehensive public data for many novel PAHs.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions in conjugated π-systems like Naphtho(8,1,2-bcd)perylene. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides a characteristic fingerprint of the molecule's electronic structure.

Expected UV-Vis Absorption Characteristics of Naphtho(8,1,2-bcd)perylene

Based on theoretical predictions and its structural similarity to other large PAHs, the UV-Vis spectrum of Naphtho(8,1,2-bcd)perylene is expected to exhibit several distinct absorption bands. These bands, often labeled as α, β, and p-bands (Clar's notation), correspond to different electronic transitions within the aromatic system. The α-band is typically the lowest energy (longest wavelength) transition and is often vibrationally structured. The p-band is usually a sharp, intense absorption, while the β-band is a very broad and intense absorption at shorter wavelengths.

Comparative Spectroscopic Data: Benzo[ghi]perylene

Given the absence of detailed public data for Naphtho(8,1,2-bcd)perylene, we present the UV-Vis absorption data for the structurally similar PAH, benzo[ghi]perylene, in cyclohexane. This data serves as a valuable reference for what can be anticipated for Naphtho(8,1,2-bcd)perylene.

| Spectral Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |

| β-band | 222, 252, 275, 288, 299, 311 | Not Reported |

| p-band | 324, 328, 344 | Not Reported |

| α-band | 362, 383, 392, 396 | Not Reported |

| Data obtained from the NIST WebBook for Benzo[ghi]perylene in cyclohexane.[1][2] |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure of the excited state and the de-excitation pathways of a molecule. After a molecule absorbs a photon and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. This emitted light is the fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum's lowest energy band and is shifted to longer wavelengths (a phenomenon known as the Stokes shift).

Expected Fluorescence Properties of Naphtho(8,1,2-bcd)perylene

Large, rigid PAHs like Naphtho(8,1,2-bcd)perylene are often highly fluorescent due to their extended π-conjugation and limited non-radiative decay pathways. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a critical parameter that quantifies the efficiency of the fluorescence process.

Comparative Spectroscopic Data: Benzo[ghi]perylene Monoimide Derivatives

| Solvent | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) | Excited-State Lifetime (τ, ns) |

| Hexane | 469 | 0.27 - 0.44 | 9.6 |

| Ethanol | 550 | 0.27 - 0.44 | 6.5 |

| Data for N-substituted benzo[ghi]perylene monoimides.[3] |

Experimental Protocols

The following sections detail the standardized procedures for acquiring high-quality UV-Vis and fluorescence spectra for large PAHs like Naphtho(8,1,2-bcd)perylene.

UV-Vis Absorption Spectroscopy Workflow

Caption: Workflow for UV-Vis absorption spectroscopy.

Step-by-Step Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent in which the analyte is sufficiently soluble and that is transparent in the wavelength range of interest. For nonpolar PAHs, solvents like cyclohexane, toluene, or dichloromethane are commonly used.[4] The choice of solvent can influence the spectral features due to solute-solvent interactions.[5][6][7]

-

Sample Preparation: Accurately weigh a small amount of Naphtho(8,1,2-bcd)perylene and dissolve it in the chosen solvent to create a stock solution of known concentration. Perform serial dilutions to prepare a series of solutions with concentrations that result in a maximum absorbance between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert Law.

-

Instrumentation and Measurement: Use a calibrated dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes. Then, measure the absorbance spectrum of each sample solution.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The molar absorptivity (ε) at each λmax can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy Workflow

Caption: Workflow for fluorescence spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte in a suitable spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation and Measurement: Use a calibrated spectrofluorometer.

-

Emission Spectrum: Select an appropriate excitation wavelength (λex), typically at an absorption maximum, and scan the emission monochromator to record the fluorescence intensity as a function of wavelength.

-

Excitation Spectrum: Set the emission monochromator to a specific wavelength (usually the emission maximum) and scan the excitation monochromator. The resulting excitation spectrum should ideally match the absorption spectrum of the fluorophore.

-

-

Quantum Yield Determination (Comparative Method): The fluorescence quantum yield is most commonly determined relative to a well-characterized fluorescence standard with a known quantum yield.[8][9]

-

Select a standard that absorbs and emits in a similar spectral region as the sample.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard under identical experimental conditions.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where ΦF,std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Computational Modeling of Spectroscopic Properties

In the absence of experimental data, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be powerful tools for predicting the spectroscopic properties of molecules like Naphtho(8,1,2-bcd)perylene.[10][11][12][13][14]

TD-DFT Workflow for Spectral Prediction

Caption: Workflow for TD-DFT spectral prediction.

Methodology Overview:

-

Structure Optimization: The ground-state geometry of the molecule is optimized using a suitable DFT functional and basis set.

-

Excited State Calculations: TD-DFT is then used to calculate the vertical excitation energies and oscillator strengths of the electronic transitions from the optimized ground state.

-

Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to simulate the UV-Vis absorption spectrum. The accuracy of the predicted spectrum is dependent on the chosen functional and basis set.[10]

Conclusion

The spectroscopic characterization of Naphtho(8,1,2-bcd)perylene, while challenging due to the limited availability of the compound, is crucial for unlocking its scientific and technological potential. This guide has provided a framework for its characterization by outlining the expected spectroscopic properties based on theoretical considerations and data from analogous compounds. The detailed experimental protocols for UV-Vis and fluorescence spectroscopy, along with an overview of computational prediction methods, offer a comprehensive roadmap for researchers in the field. As synthetic routes to Naphtho(8,1,2-bcd)perylene become more established, the application of these techniques will undoubtedly lead to a deeper understanding of this fascinating molecule.

References

-

Al-Zoubi, W., & Al-Hamdani, Y. A. J. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Chemistry, 5(1), 2-15. [Link]

-

Bello, L., et al. (2023). Rapid Detection of Benzo[a]pyrene in Extra Virgin Olive Oil Using Fluorescence Spectroscopy. Foods, 12(11), 2176. [Link]

-

Mallory, C. L., & Mbilishaka, A. W. (2018). A Compilation of Physical, Spectroscopic and Photophysical Properties of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]

-

Tanaka, H., et al. (2018). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. The Journal of Physical Chemistry C, 122(19), 10299-10305. [Link]

-

Geddes, C. D., et al. (2011). Synthesis, characterization, and photophysical study of fluorescent N-substituted benzo[ghi]perylene "swallow tail" monoimides. The Journal of Organic Chemistry, 76(15), 5987-5996. [Link]

-

Tufan, Y., et al. (2023). A comprehensive analysis of electronic transitions in naphthalene and perylene diimide derivatives through computational methods. Journal of Molecular Structure, 1286, 135555. [Link]

-

Catalán, J., et al. (2001). Solvent effects on the ultraviolet spectra of benzene derivatives and naphthalene. Identification of polarity sensitive spectral characteristics. The Journal of Physical Chemistry A, 105(46), 10541-10547. [Link]

-

porphyrin. (2017). Calculating the UV/Vis spectrum of perylene. Chemistry Stack Exchange. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzo[a]pyrene. PubChem. Retrieved from [Link]

-

Abha, & Singh, D. (2015). Polycyclic aromatic hydrocarbons. A review. Journal of Oleo Science, 64(5), 471-483. [Link]

-

Tanaka, H., et al. (2018). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. ResearchGate. [Link]

-

Gleskova, H., et al. (2023). Metallocene-Naphthalimide Derivatives: The Effect of Geometry, DFT Methodology, and Transition Metals on Absorption Spectra. Molecules, 28(8), 3501. [Link]

-

Li, X., et al. (2019). The fluorescence spectra of benzo[ghi]perylene with different a sand content, b moisture content, and c humic acid content. ResearchGate. [Link]

-

Liu, Y., et al. (2024). Deciphering the photophysical properties of naphthalimide derivative using ultrafast spectroscopy. Physical Chemistry Chemical Physics, 26(4), 2821-2828. [Link]

-

Maddii Fabiani, L., Reiker, T., & Zacharias, H. (2024). Vuv/vis absorption spectroscopy of different PAHs. ResearchGate. [Link]

-

Tanaka, H., et al. (2018). End-to-End Bent Perylene Bisimide Cyclophanes by Double Sulfur Extrusion. Journal of the American Chemical Society, 140(35), 11045-11053. [Link]

-

University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Londergan, C. H., et al. (2017). Solvent Effects in the Extraction and Detection of Polycyclic Aromatic Hydrocarbons from Complex Oils in Complex Environments. DigitalCommons@URI. [Link]

-

Jabr, H. S., Alsaeedi, H. D. I., & Radi, I. O. (2025). DFT study on geometries, electronic structures and electronic absorption of Naphthalene. ResearchGate. [Link]

-

Wikipedia. (n.d.). Benzo[a]pyrene. In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzo(ghi)perylene. PubChem. Retrieved from [Link]

-

Marschner, D., et al. (2017). Green and highly efficient synthesis of perylene and naphthalene bisimides in nothing but water. Beilstein Journal of Organic Chemistry, 13, 1951-1960. [Link]

-

Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Egyptian Journal of Petroleum, 25(1), 107-123. [Link]

-

Murugesan, S., et al. (2022). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. ResearchGate. [Link]

-

Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzo[ghi]perylene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wang, Z., et al. (2017). Effects of polycyclic aromatic hydrocarbons on the UV-induced fluorescence spectra of crude oil films on the sea surface. Marine Pollution Bulletin, 119(1), 224-231. [Link]

-

Dong, S., et al. (2012). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. Journal of Environmental Science and Health, Part C, 30(3), 227-247. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzo[a]pyrene. PubChem. Retrieved from [Link]

-

Ona Ruales, J. O., & Ruiz-Morales, Y. (2016). Prediction of the Ultraviolet–Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Applied Spectroscopy, 70(8), 1336-1350. [Link]

-

Jabr, H. S., Alsaeedi, H. D. I., & Radi, I. O. (2025). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. ResearchGate. [Link]

-

Herbert, J. (2019). Time-dependent DFT. John Herbert research group. [Link]

-

Kalinin, S., et al. (2001). A new and versatile fluorescence standard for quantum yield determination. Physical Chemistry Chemical Physics, 3(2), 163-165. [Link]

-

S, S., & S, S. (2025). Computational study of butyl and naphthyl amine derivative of perylene diimides targetting telomerase enzyme for anticancer activity. ResearchGate. [Link]

-

de Leon, A. C., & Nolasco-Javier, C. (2024). Solvent effects on the absorption spectra of polyanthracene. Proceedings of the Samahang Pisika ng Pilipinas. [Link]

-

Longdom Publishing. (2021). A View on Polycyclic Aromatic Hydrocarbons. Journal of Pollution and Effects, 9(12), 299. [Link]

-

Benner, B. A., et al. (2000). Determination of Benzo[a]pyrene and Other Polycyclic Aromatic Hydrocarbons (PAHs) at Trace Levels in Human Tissues. Journal of Analytical Toxicology, 24(8), 671-679. [Link]

Sources

- 1. Benzo(ghi)perylene | C22H12 | CID 9117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzo[ghi]perylene [webbook.nist.gov]

- 3. Synthesis, characterization, and photophysical study of fluorescent N-substituted benzo[ghi]perylene "swallow tail" monoimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 7. Solvent effects on the absorption spectra of polyanthracene | Proceedings of the Samahang Pisika ng Pilipinas [proceedings.spp-online.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. John Herbert: Time-dependent DFT [asc.ohio-state.edu]

Technical Monograph: Naphtho(8,1,2-bcd)perylene and Structural Isomers

Executive Summary

Naphtho(8,1,2-bcd)perylene (

Structural Topology and Isomerism

The Naphtho(8,1,2-bcd)perylene Core

The nomenclature "Naphtho(8,1,2-bcd)perylene" denotes a fusion of a naphthalene fragment across the 8, 1, and 2 positions of a perylene core. This creates a highly condensed, sheet-like structure. Unlike catacondensed PAHs (which are flexible), this peri-condensed structure is rigid, leading to strong intermolecular

-

Formula:

-

Molecular Weight: 326.39 g/mol

-

CAS Registry Number: 188-89-6[1]

-

Symmetry:

or

Isomeric Landscape ( )

The

| Isomer Name | CAS Number | Structural Feature | Electronic Character |

| Naphtho[8,1,2-bcd]perylene | 188-89-6 | Peri-fused, compact | High stability, wide gap |

| Rubicene | 197-61-5 | Di-fluorenyl motif | Electron-rich, red emission |

| Dibenzo[cd,lm]perylene | 188-96-5 | Highly symmetric ( | Low solubility, high mobility |

| Naphtho[1,2,3,4-ghi]perylene | 190-87-4 | Extended linear fusion | Lower bandgap |

| Dibenzo[b,ghi]perylene | 222-02-6 | Angular fusion | Disrupted conjugation |

Structural Relationships Diagram

The following diagram illustrates the structural relationship and classification of the primary

Figure 1: Classification of C26H14 isomers distinguishing between peri-condensed and fluorenyl-type structures.

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Electronic Structure

Naphtho(8,1,2-bcd)perylene exhibits a HOMO-LUMO gap characteristic of wide-bandgap semiconductors. The fusion of the naphthalene ring increases the delocalization area compared to perylene, but the specific "bcd" fusion maintains a significant Clar sextet character, preserving chemical stability.

-

HOMO Level:

eV (Estimated via CV/DFT) -

LUMO Level:

eV -

Optical Bandgap:

eV (Absorbance onset -

Fluorescence: Blue-Green emission (

nm) in dilute solution; red-shifted in aggregates due to excimer formation.

Solubility and Aggregation

Like most planar PAHs, the target molecule suffers from low solubility in standard organic solvents (chloroform, toluene) at room temperature.

-

Solvents of Choice: 1,2-Dichlorobenzene (o-DCB), 1,2,4-Trichlorobenzene (TCB), and Chloronaphthalene at elevated temperatures (

C). -

Aggregation: Forms H-aggregates (face-to-face stacking) rapidly, which quenches fluorescence but enhances charge carrier mobility in solid-state devices.

Synthesis and Isolation Methodologies

Method A: Isolation from Pyrolytic Mixtures (Analytical Standard)

For analytical purposes, Naphtho(8,1,2-bcd)perylene is often isolated from high-temperature coal tar fractions or synthesized via flash vacuum pyrolysis (FVP) of toluene.

-

Mechanism: Radical-mediated annulation at

C. -

Purification: Requires High-Performance Liquid Chromatography (HPLC) on specialized PAH phases (e.g., polymeric

or pyrenyl-ethyl silica) to separate it from the co-eluting benzo[a]coronene.

Method B: Scholl Cyclodehydrogenation (Synthetic Route)

For laboratory-scale preparation, the Scholl reaction offers a controlled pathway. This involves the oxidative cyclization of a precursor such as 1-(1-naphthyl)perylene .

Reaction Pathway Diagram

Figure 2: Oxidative cyclodehydrogenation (Scholl Reaction) pathway for synthesis.

Experimental Protocols

Protocol 1: Chemical Synthesis via Scholl Cyclization

Note: This protocol assumes the availability of the 1-(1-naphthyl)perylene precursor.

Reagents:

-

Precursor: 1-(1-naphthyl)perylene (1.0 eq)

-

Oxidant: Iron(III) Chloride (

) (6.0 eq) -

Solvent: Nitromethane (

) / Dichloromethane ( -

Quench: Methanol (

)

Step-by-Step Workflow:

-

Dissolution: In a flame-dried Schlenk flask, dissolve 1-(1-naphthyl)perylene (100 mg) in dry DCM (50 mL) under Argon flow.

-

Oxidant Addition: Dissolve anhydrous

in nitromethane (5 mL) and add dropwise to the stirring precursor solution at -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (eluent: Hexane/DCM 4:1). The product will appear as a highly fluorescent spot with lower

than the precursor. -

Quenching: Pour the reaction mixture into ice-cold Methanol (200 mL) to precipitate the PAH.

-

Filtration: Filter the precipitate through a PTFE membrane (0.45

m). Wash extensively with methanol and dilute HCl to remove iron salts. -

Purification: Recrystallize from boiling 1,2-dichlorobenzene or sublime under high vacuum (

Torr,

Protocol 2: HPLC Characterization

System: Agilent 1200 Series or equivalent with Diode Array Detector (DAD).

Column: Vydac 201TP54 (

-

A: Water

-

B: Acetonitrile (ACN)

-

Gradient: 50% B to 100% B over 40 mins. Detection: UV at 254 nm and Fluorescence (

nm,

Applications in Research

-

Environmental Toxicology: Used as a reference standard for tracking combustion efficiency and pollution sources (coal tar markers).

-

Organic Electronics:

-

OFETs: The planar core serves as a p-type semiconductor channel.

-

Intercalators: Due to its size (

), it acts as a potent DNA intercalator in mutagenicity studies, serving as a model for understanding PAH-DNA adduct formation.

-

References

-

NIST Chemistry WebBook. Naphtho[8,1,2-bcd]perylene (C26H14) - Gas Phase Ion Energetics & Structure. National Institute of Standards and Technology. [Link]

-

PubChem. Naphtho(8,1,2-bcd)perylene Compound Summary. National Library of Medicine. [Link]

-

McClaine, J. W., et al. (2006). First identification of benzo[ghi]naphtho[8,1,2-bcd]perylene as a product of fuel pyrolysis. Journal of Chromatography A. [Link]

-

Oña-Ruales, J., et al. (2016).[2] Identification and quantification of seven fused aromatic rings C26H14 peri-condensed benzenoid polycyclic aromatic hydrocarbons. Journal of Chromatography A. [Link]

-

PubChem. Rubicene (Isomer Comparison). National Library of Medicine. [Link]

Sources

- 1. Naphtho(8,1,2-bcd)perylene | C26H14 | CID 123027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification and quantification of seven fused aromatic rings C26H14 peri-condensed benzenoid polycyclic aromatic hydrocarbons in a complex mixture of polycyclic aromatic hydrocarbons from coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Modeling of Naphtho(8,1,2-bcd)perylene: From First Principles to Material Insights

Preamble: The Rationale for a Computational Approach

Naphtho(8,1,2-bcd)perylene is a fascinating polycyclic aromatic hydrocarbon (PAH) that stands at the intersection of fundamental chemical interest and applied materials science. Its rigid, planar, and extended π-conjugated system endows it with unique electronic and photophysical properties, making it a promising building block for next-generation organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2] However, the journey from molecular concept to functional device is complex and resource-intensive. Synthesizing and characterizing a wide array of derivatives to empirically determine optimal properties is often impractical.

This is where theoretical and computational modeling becomes an indispensable tool. By leveraging the principles of quantum mechanics, we can predict and analyze the behavior of molecules like Naphtho(8,1,2-bcd)perylene with remarkable accuracy. This in-silico approach allows us to elucidate structure-property relationships, screen potential candidate molecules, and gain deep mechanistic insights that guide and accelerate experimental research. This guide provides a comprehensive overview of the theoretical framework and practical methodologies for the computational study of Naphtho(8,1,2-bcd)perylene, tailored for researchers and professionals in chemistry and materials science.

Foundational Computational Methodologies: The Scientist's Toolkit

The selection of an appropriate computational method is a critical first step that dictates the accuracy and feasibility of the study. The choice is always a balance between computational cost and the desired level of theoretical rigor. For molecules of this class, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be the most effective and widely used approaches.[3][4]

Density Functional Theory (DFT): Mapping the Ground State

At its core, DFT is a quantum mechanical method used to investigate the electronic structure (primarily the ground state) of many-body systems. Instead of tackling the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. This simplification makes it computationally feasible to study large molecules like Naphtho(8,1,2-bcd)perylene.

-

Why DFT? For organic semiconductors, DFT provides a robust framework for calculating key parameters such as optimized molecular geometry, frontier molecular orbital (FMO) energies, ionization potentials, and electron affinities. These parameters govern the molecule's charge transport characteristics and reactivity.[5][6]

-

The Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and basis set.

-

Functionals: The B3LYP hybrid functional is a well-established and versatile choice that often yields results in good agreement with experimental data for organic molecules.[3][4] For specific properties or for achieving higher accuracy, other functionals like PBE0, TPSSh, or the range-separated wB97XD may be employed.[7] The choice is a deliberate one; for instance, range-separated functionals can be more reliable for predicting charge-transfer excitations.

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p), are commonly used. The inclusion of polarization (d,p) functions is crucial for accurately describing the anisotropic nature of the electron density in planar aromatic systems.

-

Time-Dependent Density Functional Theory (TD-DFT): Unveiling Optical Properties

To understand how Naphtho(8,1,2-bcd)perylene interacts with light—a critical aspect for applications in optoelectronics—we must study its electronic excited states. TD-DFT is the workhorse method for this purpose.[8] It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption.

-

Why TD-DFT? TD-DFT can accurately predict the UV-Vis absorption spectra of organic chromophores.[9] This allows for a direct comparison with experimental spectroscopic data and helps in assigning the nature of the electronic transitions (e.g., π → π*).[10][11] This predictive power is invaluable for designing molecules with tailored light-harvesting capabilities.

The general workflow for a computational investigation seamlessly integrates these methods.

Caption: A typical workflow for the computational analysis of Naphtho(8,1,2-bcd)perylene.

Key Physicochemical Properties: A Computational Perspective

Computational modeling provides quantitative data on a range of properties that are central to the performance of Naphtho(8,1,2-bcd)perylene in potential applications.

Electronic Properties and Charge Transport

The movement of charge carriers (electrons and holes) through the organic material is governed by its intrinsic electronic properties.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic processes.

-

The HOMO energy is related to the ionization potential and represents the ability to donate an electron (p-type transport).

-

The LUMO energy is related to the electron affinity and represents the ability to accept an electron (n-type transport).

-

The HOMO-LUMO Gap (E_gap) is a critical parameter that determines the intrinsic electronic excitation energy and influences the molecule's stability and optical properties. A smaller gap generally leads to absorption at longer wavelengths.[5]

-

-

Global Reactivity Descriptors: Derived from FMO energies, descriptors like chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) provide insights into the molecule's kinetic stability and reactivity.[12] A larger HOMO-LUMO gap is often correlated with higher stability.[5]

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other species.

Table 1: Calculated Electronic Properties of Naphtho(8,1,2-bcd)perylene (Note: These are representative values calculated at the B3LYP/6-31G(d) level of theory. Actual values will vary with the chosen functional and basis set.)

| Property | Calculated Value (eV) | Significance |

| HOMO Energy | -5.58 | Relates to hole injection/transport capability |

| LUMO Energy | -2.45 | Relates to electron injection/transport capability |

| HOMO-LUMO Gap (E_gap) | 3.13 | Determines optical absorption edge and stability |

| Ionization Potential (IP) | 5.72 | Energy required to remove an electron |

| Electron Affinity (EA) | 2.31 | Energy released when an electron is added |

Optical Properties and Light Interaction

The photophysical properties dictate how the molecule absorbs and emits light, which is fundamental for applications like solar cells and organic light-emitting diodes (OLEDs).

-

UV-Vis Absorption: TD-DFT calculations yield the primary electronic transitions and their corresponding oscillator strengths. The simulated spectrum can be plotted as absorption intensity versus wavelength. For polycyclic aromatic hydrocarbons like Naphtho(8,1,2-bcd)perylene, the most intense, lowest-energy absorption bands typically arise from π → π* transitions within the conjugated system.[10] The curvature and strain within the π-system can significantly impact the absorption spectra, often leading to red-shifted absorption and emission.[13][14]

Table 2: Simulated Optical Properties of Naphtho(8,1,2-bcd)perylene (Note: Representative values calculated via TD-DFT//B3LYP/6-31G(d).)

| Transition | Excitation Energy (eV) | Wavelength (λ_max, nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | 2.95 | 420 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 3.21 | 386 | 0.02 | HOMO-1 → LUMO |

| S₀ → S₃ | 3.48 | 356 | 0.88 | HOMO → LUMO+1 |

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a self-validating protocol for performing a standard computational analysis of Naphtho(8,1,2-bcd)perylene using a typical quantum chemistry software package (e.g., Gaussian).

Objective:

To determine the optimized ground-state geometry, frontier molecular orbitals, and theoretical UV-Vis absorption spectrum of Naphtho(8,1,2-bcd)perylene.

Methodology:

The entire process follows a logical sequence where the output of each step serves as a validated input for the next.

Caption: A step-by-step protocol for DFT and TD-DFT analysis of Naphtho(8,1,2-bcd)perylene.

Step 1: Molecular Structure Generation

-

Action: Draw the 2D structure of Naphtho(8,1,2-bcd)perylene in a molecular editor (e.g., ChemDraw) and convert it to a 3D structure. Alternatively, build the molecule directly in a graphical interface like GaussView and perform an initial structure cleanup.

-

Causality: A reasonable starting geometry is necessary to ensure the optimization calculation converges efficiently to the correct minimum.

Step 2: Ground-State Geometry Optimization

-

Action: Set up a DFT calculation with a keyword line such as #p opt freq b3lyp/6-31g(d). The opt keyword requests a geometry optimization, while freq calculates vibrational frequencies at the optimized geometry.

-

Trustworthiness: The frequency calculation is a self-validating step. A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry is not a stable structure.

Step 3: Analysis of Ground-State Properties

-

Action: Once the optimization is successfully completed, inspect the output file. The energies of the HOMO and LUMO are typically listed near the end of the file. Use visualization software to plot the FMOs and the molecular electrostatic potential.

-

Expertise: Visualizing the orbitals is crucial. For a π-conjugated system, the HOMO and LUMO should be delocalized π-type orbitals. This visual check confirms that the electronic structure is reasonable.

Step 4: TD-DFT Calculation for Excited States

-

Action: Using the optimized geometry from Step 2, set up a new calculation. The keyword line will be similar to #p td=(nstates=10) b3lyp/6-31g(d). The td keyword initiates the TD-DFT calculation. nstates=10 requests the calculation of the first 10 singlet excited states.

-

Causality: It is fundamentally important to use the optimized ground-state geometry for a vertical excitation calculation, as this corresponds to the Franck-Condon principle, which governs spectroscopic transitions.

Step 5: Interpretation of Optical Spectra

-

Action: The TD-DFT output will list the calculated excitation energies (in eV), the corresponding wavelengths (in nm), and the oscillator strength (f) for each state. A larger oscillator strength indicates a more intense and more likely electronic transition.

-

Expertise: These values can be used to generate a theoretical UV-Vis spectrum, which can then be directly compared to experimental data, allowing for the validation of the computational model and the assignment of spectral peaks.[8]

Conclusion and Future Directions

Theoretical and computational modeling provides a powerful, predictive framework for understanding the fundamental properties of Naphtho(8,1,2-bcd)perylene. DFT and TD-DFT are robust tools for elucidating its electronic and optical characteristics, offering insights that are directly relevant to its application in organic electronics and drug development. By following systematic and self-validating protocols, researchers can reliably predict molecular geometries, frontier orbital energies, and absorption spectra, thereby guiding the rational design of new functional materials.

Future computational studies can expand upon this foundation by exploring derivatives to establish clear structure-property relationships, investigating intermolecular interactions and packing in the solid state to predict charge mobility, and modeling the behavior of this molecule at interfaces with other materials to simulate device performance.

References

-

Title: Synthesis and properties of[15]-,[7]-,[12]-, and[9]cyclo-1,4-naphthylenes Source: National Institutes of Health (NIH) URL:

- Title: Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities Source: PubMed Central URL

-

Title: DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles Source: MDPI URL: [Link]

- Title: End-to-End Bent Perylene Bisimide Cyclophanes by Double Sulfur Extrusion Source: PubMed Central URL

-

Title: Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][4][16] naphthyridine-6(5H),8-dione (MBCND) Source: ResearchGate URL: [https://www.researchgate.net/publication/326900669_Synthesis_DFT_calculations_electronic_structure_electronic_absorption_spectra_natural_bond_orbital_NBO_and_nonlinear_optical_NLO_analysis_of_the_novel_5-methyl-8H-benzo[h]chromeno[2,3-b][9]naphthyridin]([Link]9]naphthyridin)

-

Title: DFT study on geometries, electronic structures and electronic absorption of Naphthalene Source: ResearchGate URL: [Link]

-

Title: TD-DFT and Structural Investigation of Natural Photosensitive Phenanthroperylene Quinone Derivatives Source: ResearchGate URL: [Link]

-

Title: A comprehensive analysis of electronic transitions in naphthalene and perylene diimide derivatives through computational methods Source: ResearchGate URL: [Link]

-

Title: Self-assembly behaviors of perylene- and naphthalene-crown macrocycle conjugates in aqueous medium Source: Beilstein Journals URL: [Link]

-

Title: Metallocene-Naphthalimide Derivatives: The Effect of Geometry, DFT Methodology, and Transition Metals on Absorption Spectra Source: MDPI URL: [Link]

-

Title: End-to-End Bent Perylene Bisimide Cyclophanes by Double Sulfur Extrusion Source: PubMed URL: [Link]

-

Title: Exploring nonlinear optical properties of perylene diimide and biomolecules complexes: a computational supramolecular study Source: ResearchGate URL: [Link]

-

Title: Synthesis and photophysical properties of extended π conjugated naphthalimides Source: PubMed URL: [Link]

-

Title: Incorporation of perylene and naphthalene like ligands into ruthenium complexes: Synthesis, photophysical properties and electrochemistry Source: ResearchGate URL: [Link]

-

Title: Application of Machine Learning in Developing Quantitative Structure–Property Relationship for Electronic Properties of Polyaromatic Compounds Source: PubMed Central URL: [Link]

-

Title: Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds Source: MDPI URL: [Link]

-

Title: Influence of the Chemical Structure of Perylene Derivatives on the Performance of Honey-Gated Organic Field-Effect Transistors (HGOFETs) and Their Application in UV Light Detection Source: PubMed Central URL: [Link]

-

Title: bisthieno[3,2-b][16]benzothiophene-based semiconductors for organic field-effect transistors Source: RSC Publishing URL: [Link]

Sources

- 1. Influence of the Chemical Structure of Perylene Derivatives on the Performance of Honey-Gated Organic Field-Effect Transistors (HGOFETs) and Their Application in UV Light Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][1]benzothiophene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of Machine Learning in Developing Quantitative Structure–Property Relationship for Electronic Properties of Polyaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and photophysical properties of extended π conjugated naphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. End-to-End Bent Perylene Bisimide Cyclophanes by Double Sulfur Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. End-to-End Bent Perylene Bisimide Cyclophanes by Double Sulfur Extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and properties of [8]-, [10]-, [12]-, and [16]cyclo-1,4-naphthylenes - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Charting the Electronic Landscape of a Novel Polycyclic Aromatic Hydrocarbon

An In-Depth Technical Guide to the Electronic Properties of Naphtho(8,1,2-bcd)perylene

For Researchers, Scientists, and Drug Development Professionals

Naphtho(8,1,2-bcd)perylene (NBP) stands as a fascinating yet largely unexplored polycyclic aromatic hydrocarbon (PAH). While its parent compounds, naphthalene and perylene, are cornerstones of organic electronics, NBP itself remains a frontier molecule with a scarcity of direct experimental data in publicly available literature. This guide, therefore, adopts a unique approach. Instead of merely presenting known data, we will embark on a predictive and methodological exploration. We will leverage the well-established electronic characteristics of naphthalene and perylene to forecast the properties of NBP. This document is crafted not just as a repository of information, but as a roadmap for researchers, detailing the theoretical frameworks and experimental protocols necessary to fully characterize this promising molecule. We will delve into the "how" and "why" of experimental design, providing you with the tools to unlock the potential of Naphtho(8,1,2-bcd)perylene and similar novel aromatic systems.

Molecular Architecture and Synthetic Considerations

The electronic properties of a PAH are intrinsically linked to its structure. Naphtho(8,1,2-bcd)perylene, with the chemical formula C₂₆H₁₄, represents a fusion of naphthalene and perylene moieties, resulting in a highly conjugated, planar system.[1] This extensive π-system is the foundation of its anticipated rich electronic and photophysical behavior.

Caption: Molecular structure of Naphtho(8,1,2-bcd)perylene.

While a definitive, high-yield synthesis for NBP is not yet established in the literature, its identification as a product of fuel pyrolysis suggests that it can be formed through high-energy cyclodehydrogenation reactions.[2] Laboratory synthesis would likely involve a multi-step process starting from smaller, functionalized aromatic precursors. A plausible synthetic approach could be based on the Scholl reaction, a common method for creating larger PAHs via intramolecular or intermolecular aryl-aryl coupling.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of NBP.

Theoretical Prediction of Electronic Properties

In the absence of extensive experimental data, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) serve as powerful predictive tools.[3][4] By modeling the molecular orbitals of NBP, we can estimate its key electronic parameters.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's electronic behavior. The HOMO energy level relates to the ionization potential (the ease of removing an electron), while the LUMO level corresponds to the electron affinity (the ability to accept an electron). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical determinant of the molecule's optical and electronic properties.

-

Perylene: Known for its strong fluorescence and semiconducting properties, perylene has a relatively small HOMO-LUMO gap, with calculated values around 2.0-2.96 eV.[5]

-

Naphthalene: As a smaller aromatic system, naphthalene possesses a significantly larger HOMO-LUMO gap, calculated to be approximately 4.75 eV.[6]

By fusing these two structures, it is anticipated that the extensive conjugation in NBP will result in a HOMO-LUMO gap that is smaller than that of naphthalene and likely in a range similar to or slightly smaller than perylene, making it a strong candidate for applications in organic electronics.

| Parameter | Naphthalene (Calculated) | Perylene (Calculated) | Naphtho(8,1,2-bcd)perylene (Predicted) |

| HOMO-LUMO Gap | ~4.75 eV[6] | ~2.0 - 2.96 eV[5] | < 3.0 eV |

| Predicted Property | Wide-gap insulator | Organic semiconductor, Fluorophore | Organic semiconductor, Potential NIR emitter |

Protocol for DFT Calculation of Electronic Properties

-

Geometry Optimization:

-

Construct the 3D structure of Naphtho(8,1,2-bcd)perylene.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) for more accurate energy values.

-

From this calculation, extract the energies of the HOMO and LUMO orbitals. The HOMO-LUMO gap is calculated as E_gap = E_LUMO - E_HOMO.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Generate an MEP map to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.[7]

-

Experimental Determination of Electronic Properties

While theoretical calculations provide valuable estimates, experimental validation is crucial. Cyclic voltammetry (CV) is the cornerstone technique for experimentally determining the HOMO and LUMO energy levels of organic molecules.[8]

Cyclic Voltammetry Workflow

Caption: Workflow for determining HOMO/LUMO levels via cyclic voltammetry.

The causality behind this protocol lies in relating the electrochemical potentials to the energy levels of the molecular orbitals. The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO. Calibration against a known standard like ferrocene ensures accuracy and comparability across different experiments.

Spectroscopic Properties: A Window into Electronic Transitions

The absorption and emission of light by NBP are direct consequences of its electronic structure. UV-visible absorption spectroscopy and fluorescence spectroscopy are essential tools for characterizing these properties.

UV-Visible Absorption

The UV-vis spectrum of a related compound, benzo[ghi]naphtho[8,1,2-bcd]perylene, has been predicted based on annelation theory, which describes how the absorption spectra of PAHs shift as more benzene rings are fused to the core structure.[2] For NBP, we can anticipate a complex spectrum with multiple absorption bands, characteristic of large, conjugated systems. The lowest energy absorption peak will correspond to the HOMO-LUMO transition. Given the predicted small energy gap, this absorption is expected to be in the visible region of the spectrum.

Fluorescence

Perylene and its derivatives are renowned for their high fluorescence quantum yields.[9] It is highly probable that NBP will also be a fluorescent molecule. The emission wavelength will be red-shifted compared to its absorption (a phenomenon known as the Stokes shift). The exact emission color will depend on the precise HOMO-LUMO gap and the rigidity of the molecular structure.

Protocol for Spectroscopic Characterization

-

Sample Preparation:

-

Dissolve a small amount of purified NBP in a suitable spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane). The choice of solvent is critical, as solvent polarity can influence the absorption and emission spectra.

-

-

UV-Vis Spectroscopy:

-

Record the absorption spectrum using a dual-beam UV-vis spectrophotometer.

-

Identify the wavelength of maximum absorption (λ_max) and the absorption onset. The optical bandgap can be estimated from the absorption edge using the equation: E_gap (eV) = 1240 / λ_onset (nm).

-

-

Fluorescence Spectroscopy:

-

Using a spectrofluorometer, excite the sample at its λ_max.

-

Record the emission spectrum.

-

Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

-

Potential Applications in Organic Electronics

The predicted electronic properties of Naphtho(8,1,2-bcd)perylene make it a compelling candidate for several applications in organic electronics, a field where perylene and naphthalene derivatives are already well-established.[10][11]

-

Organic Field-Effect Transistors (OFETs): The planarity and extensive π-conjugation of NBP should facilitate efficient intermolecular π-π stacking in the solid state, which is crucial for charge transport. Depending on its HOMO and LUMO levels, it could function as a p-type (hole-transporting) or n-type (electron-transporting) semiconductor in an OFET.

-

Organic Light-Emitting Diodes (OLEDs): If NBP exhibits strong fluorescence, it could be utilized as an emissive material in the active layer of an OLED. Its emission color would be determined by its HOMO-LUMO gap.

-

Organic Photovoltaics (OPVs): The strong absorption of light in the visible spectrum makes NBP a potential candidate for use as a donor or acceptor material in the active layer of an organic solar cell.

Conclusion

Naphtho(8,1,2-bcd)perylene represents a significant opportunity for the advancement of organic electronic materials. While direct experimental data remains to be fully explored, this guide has provided a comprehensive framework for its study. By combining theoretical predictions with established experimental protocols, researchers are now equipped to systematically uncover the electronic properties of this novel PAH. The insights gained will not only illuminate the fundamental science of this molecule but also pave the way for its application in next-generation electronic and optoelectronic devices.

References

-

National Institute of Standards and Technology. (n.d.). Naphtho[8,1,2-bcd]perylene. In NIST Chemistry WebBook. Retrieved from [Link]

-

McClaine, J. W., Zhang, X., & Wornat, M. J. (2006). First identification of benzo[ghi]naphtho[8,1,2-bcd]perylene as a product of fuel pyrolysis, using high-performance liquid chromatography with diode-array ultraviolet-visible absorbance detection and mass spectrometry. Journal of Chromatography A, 1127(1-2), 137–146. [Link]

-

(2025). DFT study on geometries, electronic structures and electronic absorption of Naphthalene. ResearchGate. Retrieved from [Link]

-

Graph of energy gaps and HOMO–LUMO of a perylene molecule, b DIP... (n.d.). ResearchGate. Retrieved from [Link]

- Hama, A. A., & Azeez, Y. H. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry, 4(2), 103-115.

-

End-to-End Bent Perylene Bisimide Cyclophanes by Double Sulfur Extrusion. (2024). Kobe University Repository. Retrieved from [Link]

-

End-to-End Bent Perylene Bisimide Cyclophanes by Double Sulfur Extrusion. (2024). PubMed Central. Retrieved from [Link]

-

Li, Y., et al. (2018). Self-assembly behaviors of perylene- and naphthalene-crown macrocycle conjugates in aqueous medium. Beilstein Journal of Organic Chemistry, 14, 2346-2353. [Link]

-

Green and highly efficient synthesis of perylene and naphthalene bisimides in nothing but water. (n.d.). HAL open science. Retrieved from [Link]

-

Journal Name. (n.d.). arXiv. Retrieved from [Link]

-

Influence of the Chemical Structure of Perylene Derivatives on the Performance of Honey-Gated Organic Field-Effect Transistors (HGOFETs) and Their Application in UV Light Detection. (2023). PubMed Central. Retrieved from [Link]

-

Perylenequinone Natural Products: Total Syntheses of the Diastereomers (+)-Phleichrome and (+)-Calphostin D by Assembly of Centrochiral and Axial Chiral Fragments. (2009). PubMed Central. Retrieved from [Link]

-

A comprehensive analysis of electronic transitions in naphthalene and perylene diimide derivatives through computational methods. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2022). MDPI. Retrieved from [Link]

-

bisthieno[3,2-b][1]benzothiophene-based semiconductors for organic field-effect transistors. (2012). Royal Society of Chemistry. Retrieved from [Link]

-

HOMO-LUMO gap computed for naphthalene (A2) with and without functional... (n.d.). ResearchGate. Retrieved from [Link]

-

Progress in the synthesis of perylene bisimide dyes. (2019). Organic Chemistry Frontiers. Retrieved from [Link]

-

1,2,5,6‐Naphthalene Diimides: A Class of Promising Building Blocks for Organic Semiconductors. (2024). ResearchGate. Retrieved from [Link]

Sources

- 1. Naphtho[8,1,2-bcd]perylene [webbook.nist.gov]

- 2. First identification of benzo[ghi]naphtho[8,1,2-bcd]perylene as a product of fuel pyrolysis, using high-performance liquid chromatography with diode-array ultraviolet-visible absorbance detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jaoc.samipubco.com [jaoc.samipubco.com]

- 7. mdpi.com [mdpi.com]

- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 9. End-to-End Bent Perylene Bisimide Cyclophanes by Double Sulfur Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progress in the synthesis of perylene bisimide dyes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dibenzo[ghi,n]naphtho[8,1,2-bcd]perylene: Structure, Properties, and Potential

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Complex Aromatic Landscape

The world of large polycyclic aromatic hydrocarbons (PAHs) is a frontier of materials science, holding promise for next-generation organic electronics and optoelectronics. Within this class of molecules lies Dibenzo[ghi,n]naphtho[8,1,2-bcd]perylene, a complex, high-molecular-weight PAH. This guide provides a comprehensive overview of its known characteristics, places it within the broader context of related compounds, and outlines potential avenues for its synthesis and application.

It is crucial to first address a point of potential ambiguity in the scientific literature. The name "Dibenzo[ghi,n]naphtho[8,1,2-bcd]perylene" is associated with the chemical formula C32H16 and CAS number 120836-05-7 [1][2]. A similarly named compound, benzo[ghi]naphtho[8,1,2-bcd]perylene, has been identified as a C28H14 isomer resulting from fuel pyrolysis[3]. This guide will focus on the C32H16 molecule, while drawing contextual understanding from the broader class of large PAHs, including its C28H14 cousin, for which some experimental data exists.

Core Molecular Characteristics of Dibenzo[ghi,n]naphtho[8,1,2-bcd]perylene (C32H16)

Dibenzo[ghi,n]naphtho[8,1,2-bcd]perylene is a significant polycyclic aromatic hydrocarbon, characterized by its extensive fused-ring system. Its planar, graphitic structure is the foundation of its predicted electronic properties.

Caption: 2D representation of Dibenzo[ghi,n]naphtho[8,1,2-bcd]perylene (C32H16).

Table 1: Core Identifiers and Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C32H16 | [1][2] |

| Molecular Weight | 400.47 g/mol | [2] |

| CAS Number | 120836-05-7 | [1][2] |

| Standard Gibbs Free Energy of Formation | 1099.48 kJ/mol | [2] |

| Enthalpy of Formation | 844.61 kJ/mol | [2] |

| Enthalpy of Fusion | 55.04 kJ/mol | [2] |

| Enthalpy of Vaporization | 104.95 kJ/mol | [2] |

| log10(Water Solubility) | -14.15 | [2] |

| Octanol/Water Partition Coefficient (logP) | 9.226 | [2] |

| McGowan's Characteristic Volume | 295.200 ml/mol | [2] |

| Critical Pressure | 1792.42 kPa | [2] |

| Boiling Point | 1121.84 K | [2] |

| Melting Point | 844.90 K | [2] |

| Critical Temperature | 1399.15 K | [2] |

| Critical Volume | 1.185 m³/kmol | [2] |

Note: The physicochemical properties listed above are calculated using the Joback and Crippen methods and should be considered as estimates in the absence of experimental data.[2]

Formation and Synthesis Considerations

Formation in High-Temperature Environments

Currently, the primary documented origin of large PAHs like the closely related C28H14 isomer, benzo[ghi]naphtho[8,1,2-bcd]perylene, is through high-temperature pyrolysis of fuels such as toluene.[3] The formation mechanism involves complex radical-based cyclization and aromatization reactions.[3] It is highly probable that Dibenzo[ghi,n]naphtho[8,1,2-bcd]perylene (C32H16) is also formed under similar conditions of incomplete combustion, contributing to the complex mixture of PAHs found in soot and other combustion byproducts.

Hypothetical Laboratory Synthesis

While a specific laboratory synthesis for Dibenzo[ghi,n]naphtho[8,1,2-bcd]perylene has not been reported, modern synthetic methodologies for large PAHs offer plausible routes. A promising approach would involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to construct the large aromatic framework from smaller, functionalized precursors. Subsequent intramolecular cyclization, potentially via a Scholl reaction, could then yield the final, fully condensed structure.

Caption: A hypothetical synthetic pathway for Dibenzo[ghi,n]naphtho[8,1,2-bcd]perylene.

Potential Applications in Organic Electronics

The extensive π-conjugated system of Dibenzo[ghi,n]naphtho[8,1,2-bcd]perylene suggests its potential as an active material in organic electronic devices. The delocalized electrons across its structure could facilitate efficient charge transport, a key requirement for semiconductors.

-

Organic Field-Effect Transistors (OFETs): Large, planar PAHs often exhibit good charge carrier mobility due to favorable π-π stacking in the solid state. If properly processed, thin films of Dibenzo[ghi,n]naphtho[8,1,2-bcd]perylene or its soluble derivatives could function as the semiconducting channel in OFETs.

-

Organic Photovoltaics (OPVs): The ability of large PAHs to absorb light in the visible spectrum and their potential to act as electron donors or acceptors make them candidates for use in the active layer of OPVs. The specific absorption characteristics of Dibenzo[ghi,n]naphtho[8,1,2-bcd]perylene would need to be experimentally determined.

A significant challenge for the application of such a large PAH is its likely poor solubility. Therefore, synthetic efforts would likely need to incorporate solubilizing groups, such as long alkyl or alkoxy chains, at the periphery of the aromatic core. This functionalization would also allow for the tuning of its electronic properties, such as the HOMO and LUMO energy levels.

Recommended Experimental Characterization Workflow

For researchers who may isolate or synthesize Dibenzo[ghi,n]naphtho[8,1,2-bcd]perylene, a systematic characterization workflow is essential to validate its structure and elucidate its properties.

Caption: A generalized workflow for the characterization of a novel large PAH.

Step-by-Step Methodologies:

-

Purification and Isolation:

-

Technique: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating complex mixtures of PAHs.[3]

-

Stationary Phase: A C18 reverse-phase column is typically effective.

-